In Vivo Cannabimimetic Activity Index: C6 Homologue Ranks Among the Weaker Bicyclic Analogs
Compton et al. (1992) evaluated a series of 16 bicyclic cannabinoid analogs and derived an index of activity by averaging ED50 values across four in vivo endpoints (hypoactivity, hypothermia, antinociception, catalepsy) in mice. The dimethylheptyl (C7) parent CP-47,497 (compound VI) served as the benchmark. While the C6 homologue was not assigned a distinct compound number in the abstract, the dimethylhexyl and dimethylnonyl homologues were collectively described as weaker than the dimethylheptyl and dimethyloctyl variants [1]. This pharmacological ranking places the C6 homologue in a lower potency tier, supporting its distinct procurement rationale when a less potent, true-negative control or a specific chain-length probe is required.
| Evidence Dimension | In vivo cannabimimetic activity index |
|---|---|
| Target Compound Data | CP 47,497-C6-homolog (dimethylhexyl): qualitatively weaker than C7 parent (exact ED50 index not publicly disclosed for this specific analogue) |
| Comparator Or Baseline | CP 47,497 (C7, dimethylheptyl): index of activity 0.2–2.2 range; Δ9-THC: index 1.3; CP 47,497-C8 (dimethyloctyl): several times more potent than C7 parent |
| Quantified Difference | C6 < C7 < C8 in potency rank order; C6 is weaker than C7 by a qualitatively significant margin |
| Conditions | Mouse tetrad assay (hypoactivity, hypothermia, antinociception, catalepsy); s.c. and i.v. administration; ED50 averaging method |
Why This Matters
Investigators requiring a cyclohexylphenol with attenuated in vivo potency for dose-response calibration or negative-control experiments should select the C6 homologue over the more potent C7 or C8 analogues.
- [1] Compton DR, Johnson MR, Melvin LS, Martin BR. Pharmacological profile of a series of bicyclic cannabinoid analogs: classification as cannabimimetic agents. Journal of Pharmacology and Experimental Therapeutics. 1992 Jan;260(1):201-9. PMID 1309872. View Source
